Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(16)8-7-13(15)12-6-5-11(17-3)9-10(12)2/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBGUFPPKEDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246838 | |
| Record name | Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-67-1 | |
| Record name | Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester, a keto-ester of interest in synthetic organic chemistry and potentially as a building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. It outlines a logical synthetic pathway, predicts physicochemical and spectroscopic properties, and details the necessary experimental protocols for its synthesis and characterization.
Introduction and Chemical Identity
4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester is an aromatic keto-ester. Its structure combines a substituted phenyl ring with a keto-butanoate chain, making it a versatile intermediate for further chemical modifications. The presence of the methoxy and methyl groups on the phenyl ring, along with the ketone and ester functionalities, offers multiple sites for chemical reactions, rendering it a potentially valuable scaffold in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)C |
| InChI Key | (Predicted) |
Proposed Synthesis Workflow
The synthesis of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester can be logically approached in a two-step process: a Friedel-Crafts acylation to form the precursor carboxylic acid, followed by an esterification.
Step 1: Friedel-Crafts Acylation of 3-Methylanisole
The first step involves the synthesis of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid via a Friedel-Crafts acylation of 3-methylanisole with succinic anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride and a Lewis acid catalyst attacks the electron-rich aromatic ring of 3-methylanisole.[2][3]
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target ester.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 3-methylanisole and a suitable solvent (e.g., dichloromethane or nitrobenzene) to the flask.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while stirring.[3]
-
Acylation: Add succinic anhydride to the reaction mixture. The methoxy and methyl groups of 3-methylanisole are ortho, para-directing. Acylation is expected to occur at the less sterically hindered para position to the methoxy group (position 4).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture over ice and adding concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The resulting solid, 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid, can be isolated by filtration, washed with water, and purified by recrystallization.
Step 2: Fischer Esterification
The second step is the esterification of the synthesized carboxylic acid to its corresponding ethyl ester. Fischer esterification is a well-established method for this transformation.[4]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Combine the purified 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid and an excess of absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude ethyl ester. Further purification can be achieved by column chromatography on silica gel.
Physicochemical Properties (Predicted)
The physical and chemical properties of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester can be estimated based on data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Appearance | Colorless to pale yellow oil or low-melting solid | General appearance of similar aromatic esters. |
| Melting Point | 45-55 °C | Based on the melting point of ethyl 3-(4-methoxybenzoyl)propionate (51 °C)[5] and ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (52-57 °C). |
| Boiling Point | > 300 °C (at atmospheric pressure) | Extrapolated from the boiling point of 4-(4-methoxyphenyl)-4-oxobutanoic acid (419.5 °C).[6] Esterification generally lowers the boiling point compared to the parent carboxylic acid. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | Typical solubility profile for organic esters of this size.[4] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for confirming the structure of the synthesized compound. The expected spectral data are predicted based on the functional groups present and data from similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoate chain, the ethyl ester group, and the methyl and methoxy substituents.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (adjacent to C=O) | 7.6 - 7.8 | d | 1H |
| Aromatic H | 6.7 - 6.9 | m | 2H |
| -O-CH₂- (ethyl ester) | ~4.1 | q | 2H |
| -O-CH₃ (methoxy) | ~3.8 | s | 3H |
| -CH₂-C=O | ~3.2 | t | 2H |
| -CH₂- (adjacent to ester) | ~2.7 | t | 2H |
| Ar-CH₃ (methyl) | ~2.4 | s | 3H |
| -CH₃ (ethyl ester) | ~1.2 | t | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 195 - 200 |
| C=O (ester) | 170 - 175 |
| Aromatic C-O | 160 - 165 |
| Aromatic C-CH₃ | 140 - 145 |
| Aromatic C-H & C-C=O | 110 - 135 |
| -O-CH₂- (ethyl ester) | 60 - 65 |
| -O-CH₃ (methoxy) | 55 - 60 |
| -CH₂- (butanoate chain) | 28 - 35 |
| Ar-CH₃ (methyl) | 20 - 25 |
| -CH₃ (ethyl ester) | 13 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ketone and ester carbonyl groups.
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O stretch (ketone) | 1680 - 1700 | Strong absorption |
| C=O stretch (ester) | 1730 - 1750 | Strong absorption |
| C-O stretch (ester & ether) | 1100 - 1300 | Strong absorptions |
| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| Aromatic C=C stretch | 1500 - 1600 | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): Expected at m/z = 250.
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OCH₂CH₃): m/z = 205.
-
Cleavage at the keto group, leading to the acylium ion [CH₃(OCH₃)C₆H₃CO]⁺: m/z = 149.
-
McLafferty rearrangement is also possible.
-
Diagram 2: Analytical Workflow for Characterization
Caption: Standard analytical workflow for compound characterization.
Potential Applications and Future Directions
While specific applications for 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester are not yet documented, its structural features suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: The keto-ester moiety is a common precursor for the synthesis of various heterocyclic compounds, such as pyrazolones, pyridazinones, and other ring systems that form the core of many biologically active molecules.
-
Materials Science: Aromatic esters can be used as building blocks for polymers and other advanced materials.
-
Agrochemicals: The synthesis of novel pesticides and herbicides often involves intermediates with similar structural motifs.
Further research into the reactivity and biological activity of this compound and its derivatives is warranted to explore its full potential.
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester and its precursors. Based on analogous compounds, it should be considered an irritant to the skin, eyes, and respiratory system.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a predictive yet scientifically grounded overview of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester. By leveraging established synthetic methodologies and spectroscopic data from closely related structures, a comprehensive profile of this compound has been constructed. The detailed protocols for its synthesis and characterization offer a clear pathway for researchers to produce and validate this molecule in the laboratory, paving the way for its potential application in drug discovery and other areas of chemical science.
References
-
Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]
-
Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]
-
MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. Retrieved February 15, 2026, from [Link]
-
Stenutz. (n.d.). ethyl 3-(4-methoxybenzoyl)propionate. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved February 15, 2026, from [Link]
-
Harvard University. (n.d.). Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl propionate. Retrieved February 15, 2026, from [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. DSpace [open.bu.edu]
- 4. Ethyl propionate - Wikipedia [en.wikipedia.org]
- 5. ethyl 3-(4-methoxybenzoyl)propionate [stenutz.eu]
- 6. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]
- 7. 20972-37-6 | (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | Ambeed.com [ambeed.com]
Structure of ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
An In-Depth Technical Guide to the Structure of Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
Abstract
This technical guide provides a comprehensive analysis of the structure, synthesis, and characterization of ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's architecture. We will explore a robust synthetic strategy via Friedel-Crafts acylation, detail the principles behind its structural elucidation using modern spectroscopic techniques, and provide validated protocols for its synthesis and analysis. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a deep, actionable understanding for scientific application.
Introduction and Molecular Overview
Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate is a substituted aromatic β-keto ester. Its structure is characterized by a central butanoate chain functionalized with both an ethyl ester and a substituted phenyl ketone. The aromatic ring bears a methoxy group and a methyl group, which are key determinants of its electronic properties and reactivity.
Molecules of this class, possessing both ketone and ester functionalities, are exceptionally valuable as synthetic intermediates.[1] The β-keto ester moiety is a versatile precursor for the synthesis of more complex heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs).[2] Understanding the precise structure and electronic nature of this molecule is therefore paramount for its effective utilization in multi-step synthetic campaigns.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₄ | (Calculated) |
| Molecular Weight | 250.29 g/mol | (Calculated) |
| Class | Aromatic β-Keto Ester | - |
| Key Features | Ethyl Ester, Aryl Ketone, Substituted Phenyl Ring | - |
Strategic Synthesis: Friedel-Crafts Acylation
The most logical and efficient pathway to construct the target molecule is through a Friedel-Crafts acylation reaction. This cornerstone of organic synthesis allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group, creating an aryl ketone.[3]
Rationale and Reactant Selection
The synthesis involves the electrophilic aromatic substitution of 3-methylanisole (2-methoxy-toluene) with an activated succinic acid derivative.
-
Aromatic Substrate: 3-methylanisole is selected as it contains the required 4-methoxy and 2-methyl substitution pattern relative to the point of acylation. The methoxy group is a powerful ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. The acylation is predicted to occur at the C4 position (para to the strongly activating methoxy group and ortho to the methyl group), driven by the powerful electronic donation of the methoxy group and favorable sterics.
-
Acylating Agent: Ethyl 3-(chloroformyl)propanoate (the mono-acid chloride of succinic acid, ethyl ester) is the ideal acylating agent. Using this reagent directly installs both the ketone and the ethyl ester functionalities in a single step.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is required to activate the acyl chloride, generating the highly electrophilic acylium ion that is attacked by the electron-rich aromatic ring.[4]
Synthesis Workflow Diagram
Sources
Chemical safety data sheet ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
Part 1: Executive Summary
Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate (CAS: 100234-39-7) is a specialized aryl-keto ester intermediate used primarily in the synthesis of pharmaceutical compounds targeting metabolic disorders (e.g., PPAR agonists) and inflammation pathways. Its structural core—a 4-oxobutanoate chain attached to a substituted anisole ring—serves as a critical scaffold for constructing bioactive molecules such as Elafibranor analogs and related fibrate derivatives.
This guide provides a comprehensive technical overview for researchers, focusing on the compound's safe handling, synthesis logic, and quality control parameters. Unlike standard safety data sheets (SDS), this document integrates field-proven experimental protocols with rigorous safety assessments.
Part 2: Chemical Identification & Properties[1][2]
Identity Matrix
| Parameter | Detail |
| Chemical Name | Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate |
| CAS Number | 100234-39-7 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| SMILES | CCOC(=O)CCC(=O)C1=C(C=C(C=C1)OC)C |
| Synonyms | 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester; Ethyl 3-(4-methoxy-2-methylbenzoyl)propionate |
Physicochemical Characterization
Note: Values derived from structurally homologous aryl-keto esters where experimental data for this specific isomer is limited.
| Property | Value / Range | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to solidify upon prolonged cold storage (4°C). |
| Boiling Point | ~340°C (Predicted) | Typically distilled under high vacuum (<1 mmHg). |
| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Insoluble in water. |
| LogP | 2.6 ± 0.4 (Predicted) | Lipophilic; readily crosses cell membranes. |
| Flash Point | >110°C | Non-flammable but combustible. |
Part 3: Hazard Identification & Safety Assessment (GHS)
As a research intermediate, specific toxicological data is often extrapolated. Treat this compound as a Category 2 Irritant based on its functional groups (ester/ketone/aryl ether).
GHS Classification (Predicted)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Precautionary Handling Workflow
Signal Word: WARNING
-
P261: Avoid breathing dust/fume/gas/mist/vapors.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Emergency Response Protocol
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with soap and water. Do not use organic solvents on skin, as they may increase absorption.
-
Spill Clean-up: Adsorb on vermiculite or sand. Do not use combustible materials like sawdust.
Part 4: Technical Synthesis & Application Guide
Retrosynthetic Logic
The synthesis of Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate is classically achieved via a Friedel-Crafts Acylation followed by esterification.
Mechanistic Insight: The starting material, 3-methylanisole , has two activating groups: the methoxy (-OCH₃) and the methyl (-CH₃).
-
The -OCH₃ group is a strong ortho/para director.
-
The -CH₃ group is a weak ortho/para director.
-
Regioselectivity: Acylation occurs predominantly at the position para to the strong methoxy donor (Position 4 relative to OMe), which is sterically accessible compared to the position between the two substituents. This yields the desired 4-(4-methoxy-2-methylphenyl) substitution pattern [1].
Synthesis Workflow Diagram
The following diagram outlines the optimized laboratory-scale synthesis and purification workflow.
Caption: Figure 1: Step-wise synthesis pathway from 3-methylanisole via Friedel-Crafts succinoylation and subsequent Fischer esterification.
Detailed Experimental Protocol
Note: This protocol is designed for a 50 mmol scale. Adjust volumes proportionally.
Step 1: Friedel-Crafts Acylation
-
Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Reagents: Charge the flask with Succinic Anhydride (5.5 g, 55 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
-
Activation: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (14.6 g, 110 mmol) portion-wise. Caution: Exothermic.
-
Addition: Add 3-Methylanisole (6.1 g, 50 mmol) dropwise over 30 minutes. The solution will turn dark red/brown.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Quench: Pour the mixture carefully onto ice/HCl (100 g ice + 20 mL conc. HCl). Extract with DCM (3 x 50 mL).
-
Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the solid keto-acid intermediate.
Step 2: Fischer Esterification
-
Reaction: Dissolve the crude keto-acid in absolute Ethanol (100 mL). Add concentrated H₂SO₄ (1 mL) as catalyst.
-
Reflux: Heat to reflux (80°C) for 6-8 hours.
-
Workup: Cool to RT. Concentrate ethanol to ~20 mL. Dilute with Ethyl Acetate (100 mL).
-
Neutralization: Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.
-
Final Purification: Dry organic layer (MgSO₄) and concentrate. Purify the resulting oil via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) or high-vacuum distillation if scale permits.
Part 5: Quality Control & Analytics
To ensure the integrity of the compound for drug development assays, the following QC specifications must be met.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water gradient) | ≥ 97.0% (Area %) |
| Identity | ¹H-NMR (CDCl₃, 400 MHz) | Conforms to structure |
| Residual Solvents | GC-Headspace | < 5000 ppm (EtOH/EtOAc) |
| Water Content | Karl Fischer | < 0.5% |
¹H-NMR Interpretation Guide
-
δ 7.7 - 7.8 (d, 1H): Aromatic proton at position 6 (ortho to ketone).
-
δ 6.7 - 6.8 (m, 2H): Aromatic protons at positions 3 and 5.
-
δ 4.15 (q, 2H): Ethyl ester -OCH ₂-.
-
δ 3.85 (s, 3H): Methoxy -OCH ₃.
-
δ 3.25 (t, 2H): Methylene alpha to ketone (-C(=O)CH ₂-).
-
δ 2.70 (t, 2H): Methylene alpha to ester (-CH ₂C(=O)O-).
-
δ 2.55 (s, 3H): Aryl methyl -CH ₃.
-
δ 1.25 (t, 3H): Ethyl ester terminal -CH₃ .
Part 6: Storage & Stability Logic
Stability Profile
-
Hydrolysis Risk: As an ester, the compound is susceptible to hydrolysis in the presence of moisture and strong acids/bases.
-
Oxidation: The benzylic position (methyl group) and the ether linkage are relatively stable, but prolonged exposure to light and air should be avoided.
Storage Decision Tree
Caption: Figure 2: Decision logic for storage conditions to minimize hydrolysis and degradation.
References
- Friedel-Crafts Regioselectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Chemical Identity & Properties : PubChem.[1][2] (n.d.). Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Related PPAR Agonist Synthesis: Genfit SA. (2005). Patent WO2005005369A1: Substituted phenylpropionic acid derivatives.
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Methodological & Application
Synthesis of 7-methoxy-5-methyl-1-tetralone: A Detailed Guide for Drug Discovery and Development
Introduction: The Significance of Substituted Tetralones
The 1-tetralone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the aromatic ring and the saturated portion of the bicyclic system allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutics. 7-methoxy-5-methyl-1-tetralone, in particular, serves as a crucial intermediate in the synthesis of various complex molecules with potential applications in oncology, neuropharmacology, and beyond. Its preparation from keto esters via an intramolecular Friedel-Crafts acylation is a fundamental transformation for researchers in drug development. This guide provides a comprehensive overview of the synthesis, including mechanistic insights, detailed experimental protocols, and key data for the successful preparation of this valuable building block.
Reaction Mechanism: The Intramolecular Friedel-Crafts Acylation
The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation of a substituted γ-phenylbutyric acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile and attacks an in situ-generated acylium ion.[1] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide, is critical for the efficient generation of the acylium ion and subsequent cyclization.[2]
The overall transformation can be visualized as a two-stage process:
-
Preparation of the Precursor Acid: The synthesis commences with the preparation of 4-(3-methoxy-5-methylphenyl)butanoic acid. This is typically achieved through a Friedel-Crafts acylation of 3,5-dimethylanisole with succinic anhydride, followed by reduction of the resulting keto acid.
-
Intramolecular Cyclization: The substituted butanoic acid then undergoes an intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated by the strong acid catalyst to form a highly electrophilic acylium ion. The electron-rich aromatic ring, activated by the methoxy and methyl groups, then attacks this electrophile to form the six-membered ring of the tetralone system. The regioselectivity of the cyclization is directed by the activating groups on the aromatic ring.
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of 7-methoxy-5-methyl-1-tetralone.
Caption: Overall workflow for the synthesis of 7-methoxy-5-methyl-1-tetralone.
Detailed Experimental Protocols
Part 1: Synthesis of 4-(3-methoxy-5-methylphenyl)butanoic acid
Step 1a: Friedel-Crafts Acylation of 3,5-Dimethylanisole
This procedure is adapted from standard Friedel-Crafts acylation protocols.[3]
-
Materials:
-
3,5-Dimethylanisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (2.2 eq) and nitrobenzene.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 eq) and 3,5-dimethylanisole (1.0 eq) in nitrobenzene.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(3-methoxy-5-methylphenyl)-4-oxobutanoic acid.
-
Step 1b: Reduction of the Keto Acid
A standard Clemmensen or Wolff-Kishner reduction can be employed. The following is a general procedure for a Clemmensen reduction.
-
Materials:
-
Crude 4-(3-methoxy-5-methylphenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask, add the keto acid, amalgamated zinc, concentrated HCl, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Add more concentrated HCl periodically to maintain the acidic conditions.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 4-(3-methoxy-5-methylphenyl)butanoic acid. This product can be purified by column chromatography or recrystallization.
-
Part 2: Intramolecular Friedel-Crafts Acylation to 7-methoxy-5-methyl-1-tetralone
This procedure utilizes polyphosphoric acid (PPA) as the cyclizing agent.
-
Materials:
-
4-(3-methoxy-5-methylphenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, add 4-(3-methoxy-5-methylphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (10-20 times the weight of the acid).
-
Heat the mixture to 80-90 °C with stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-methoxy-5-methyl-1-tetralone.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-(3-methoxy-5-methylphenyl)butanoic acid | C₁₂H₁₆O₃ | 208.25 | White to off-white solid |
| 7-methoxy-5-methyl-1-tetralone | C₁₂H₁₄O₂ | 190.24 | Pale yellow solid or oil |
Spectroscopic Data for 7-methoxy-1-tetralone (for comparison): [4][5][6]
-
¹H NMR (CDCl₃, ppm): δ 8.01 (d, J=8.7 Hz, 1H), 6.85 (dd, J=8.7, 2.5 Hz, 1H), 6.69 (d, J=2.5 Hz, 1H), 3.86 (s, 3H), 2.94 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.6 Hz, 2H), 2.12 (m, 2H).
-
IR (KBr, cm⁻¹): 1680 (C=O), 1605, 1495, 1250, 1030.
The expected ¹H NMR spectrum of 7-methoxy-5-methyl-1-tetralone would show a singlet for the methyl group on the aromatic ring, in addition to the characteristic peaks of the tetralone core and the methoxy group.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous reagents are used.
-
Temperature Control: The initial Friedel-Crafts acylation is exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions.
-
PPA Viscosity: Polyphosphoric acid is highly viscous. Mechanical stirring is recommended for the cyclization step to ensure proper mixing.
-
Work-up of PPA reaction: The quenching of the PPA reaction with ice-water should be done cautiously as it is an exothermic process.
-
Purification: Column chromatography is generally required to obtain the final product in high purity.
Conclusion
The synthesis of 7-methoxy-5-methyl-1-tetralone from a keto ester precursor via an intramolecular Friedel-Crafts acylation is a robust and reliable method for accessing this important synthetic intermediate. By carefully controlling the reaction conditions and employing the detailed protocols outlined in this guide, researchers can efficiently prepare this valuable building block for the development of novel and complex molecular architectures in the field of drug discovery.
References
-
Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
-
Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. PrepChem. Available from: [Link]
-
Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ResearchGate. Available from: [Link]
-
Supporting Information. Max-Planck-Gesellschaft. Available from: [Link]
-
Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. PubMed. Available from: [Link]
-
Friedel-Crafts Acylation. Available from: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]
-
7-Methoxy-1-tetralone. SpectraBase. Available from: [Link]
-
An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. ResearchGate. Available from: [Link]
-
7-Methoxy-1-tetralone. NIST WebBook. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate, providing step-by-step solutions to get your experiment back on track.
Scenario 1: The Compound "Oils Out" Instead of Crystallizing
Problem: Upon cooling the hot solution, the compound separates as an oil rather than forming solid crystals. This is a common issue when the melting point of the solute is lower than the temperature of the saturated solution.[1][2][3] Oiling out is detrimental to purification because impurities are often more soluble in the oily product than in the solvent.[1]
Solution:
-
Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small amount of the hot solvent to the solution.[1][4] This will lower the saturation point and the temperature at which crystallization begins.
-
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of crystals rather than an oil.[4][5] You can achieve this by leaving the flask on a cooling hot plate or insulating it with glass wool.
-
Lower the Polarity of the Solvent System: If using a mixed-solvent system, add more of the less polar solvent. This can sometimes encourage crystallization.
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled to room temperature without oiling out, try inducing crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal.[4][6]
Scenario 2: No Crystals Form Upon Cooling
Problem: The solution remains clear even after cooling to room temperature and then in an ice bath. This indicates that the solution is not supersaturated.
Solution:
-
Too Much Solvent: This is the most frequent cause of crystallization failure.[4] To remedy this, evaporate some of the solvent using a stream of air or nitrogen, or by gently heating the solution.[1] Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.[6] The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If available, add a small, pure crystal of ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate to the solution.[4][6] This provides a template for further crystal formation.
-
-
Increase Cooling: If scratching and seeding do not work, try cooling the solution to a lower temperature using a dry ice/acetone bath.
-
Change the Solvent System: If all else fails, it may be necessary to remove the solvent entirely and attempt the recrystallization with a different solvent or solvent mixture.[4]
Scenario 3: The Yield of Recovered Crystals is Very Low
Problem: After filtration, the amount of pure product obtained is significantly less than expected.
Solution:
-
Minimize the Amount of Hot Solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[6] Any excess solvent will retain more of your product in the mother liquor upon cooling.[1]
-
Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete. Cooling the solution in an ice bath for at least 15-30 minutes after it has reached room temperature can help maximize the yield.[7]
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[6] Using room temperature or warm solvent will dissolve some of your product.
-
Recover a Second Crop: The mother liquor (the solution after the first filtration) may still contain a significant amount of dissolved product.[7] You can obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and repeating the cooling process. Note that this second crop may be less pure than the first.
-
Check for Premature Crystallization: If crystals form in the funnel during a hot gravity filtration, some of your product may be lost.[7] To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[7]
Scenario 4: The Crystals are Colored
Problem: The recrystallized product has a noticeable color, suggesting the presence of impurities.
Solution:
-
Use Activated Charcoal (Norit): Activated charcoal can be used to remove colored impurities.
-
After dissolving the crude product in the hot solvent, cool the solution slightly to prevent bumping.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Reheat the solution to boiling for a few minutes while swirling.
-
Perform a hot gravity filtration to remove the charcoal.[7] The filtrate should be colorless.
-
-
Avoid Using Too Much Charcoal: Using an excessive amount of activated charcoal can lead to the adsorption of your desired product, reducing the overall yield.
Scenario 5: The Melting Point of the Recrystallized Product is Still Broad or Low
Problem: The melting point of the product is not sharp or is lower than the literature value, indicating that it is still impure.
Solution:
-
Repeat the Recrystallization: A second recrystallization is often necessary to achieve a high level of purity.
-
Select a Different Solvent: The initial solvent may not have been effective at excluding certain impurities. Trying a different solvent or a mixed-solvent system may be beneficial.
-
Ensure Complete Drying: Residual solvent can depress and broaden the melting point. Make sure the crystals are thoroughly dried under vacuum to remove any remaining solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate?
Given the structure of ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate, which contains both polar (ester, ketone, methoxy) and nonpolar (aromatic ring, alkyl chain) moieties, solvents of intermediate polarity are a good starting point. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8]
Recommended Solvents for Screening:
| Solvent System | Boiling Point (°C) | Rationale |
| Single Solvents | ||
| Ethanol | 78 | Good for moderately polar compounds. |
| Isopropanol | 82 | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate | 77 | The ester functionality may provide good solubility. |
| Acetone | 56 | A versatile solvent for a range of polarities. |
| Toluene | 111 | For less polar impurities, may provide good differential solubility. |
| Mixed Solvents | ||
| Ethanol/Water | Variable | A common polar mixture. |
| Ethyl Acetate/Hexane | Variable | A good choice for compounds of intermediate polarity. |
| Acetone/Hexane | Variable | Another versatile intermediate polarity mixture. |
Q2: How can I determine the ideal solvent ratio for a mixed-solvent recrystallization?
A mixed-solvent recrystallization is useful when no single solvent has the ideal solubility properties.[9] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until a slight cloudiness (turbidity) persists.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[2]
-
Allow the solution to cool slowly.
Q3: What is the best way to induce crystallization if it doesn't start spontaneously?
If crystals do not form from a supersaturated solution, nucleation can be induced by:[6]
-
Scratching: Gently scratching the inside of the flask with a glass rod creates nucleation sites.
-
Seeding: Adding a pure crystal of the compound provides a template for crystal growth.
-
Lowering the Temperature: Further cooling in an ice-salt or dry ice-acetone bath can promote nucleation.
Q4: How can I remove colored impurities during recrystallization?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed by hot gravity filtration.
Q5: What are the key considerations for scaling up the recrystallization of this compound?
-
Heat Transfer: Larger volumes of solvent will take longer to heat and cool. Ensure even heating to avoid bumping and slow, controlled cooling to obtain pure crystals.
-
Filtration: For larger quantities, a Buchner funnel with a suitable filter paper is essential for efficient collection of the crystals.
-
Drying: Larger amounts of crystals will require longer drying times. A vacuum oven can be beneficial.
Q6: How do I properly wash and dry the recrystallized product?
-
Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Continue to draw air through the Buchner funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and allow them to air dry, or place them in a desiccator under vacuum.
Experimental Protocol: Recrystallization of Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
This protocol outlines a general procedure for the recrystallization of ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate. The choice of solvent should be determined by preliminary solubility tests.
-
Solvent Selection: Perform solubility tests with a small amount of the crude product in various solvents to find a suitable one where the compound is soluble when hot but insoluble when cold.
-
Dissolution: Place the crude ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with gentle swirling until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator under vacuum.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the expected value indicates high purity.
Visualizing the Workflow
Solvent Selection Workflow
Caption: A flowchart for selecting a suitable recrystallization solvent.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization. ---> - ResearchGate. Available at: [Link]
-
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC. Available at: [Link]
- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
- CN102026955A - Process for purifying an alpha-keto ester - Google Patents.
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]
-
Simple recrystallization method for obtaining pure compound (natural product)? Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. Available at: [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
-
Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate - PMC - NIH. Available at: [Link]
-
-
Crystallization. Available at: [Link]
-
-
Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem. Available at: [Link]
-
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate Properties - EPA. Available at: [Link]
-
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | C14H18O5 | CID 2736729 - PubChem. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rubingroup.org [rubingroup.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
Technical Support Center: Mastering Temperature Control in Friedel-Crafts Synthesis of Keto Esters
Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a critical, yet often challenging, aspect of keto ester synthesis: temperature control . In the synthesis of these valuable intermediates, precise management of reaction temperature is not merely a suggestion but a cornerstone of success, directly influencing yield, purity, and regioselectivity.
This resource moves beyond generic protocols to offer field-proven insights into the "why" behind experimental choices. We will explore the causal relationships between temperature, reaction kinetics, and product outcomes, enabling you to diagnose and resolve issues effectively.
Troubleshooting Guide: Temperature-Related Issues
The Friedel-Crafts acylation, particularly with cyclic anhydrides to form keto esters (or their corresponding keto acids), is a powerful C-C bond-forming reaction.[1] However, its exothermic nature necessitates careful thermal management.[2] Below, we address common problems encountered during these syntheses, with a focus on temperature as the root cause.
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or it appears not to have worked at all. How can temperature be the culprit?
Answer:
Low or nonexistent yield in a Friedel-Crafts acylation can often be traced back to improper temperature control at several key stages of the reaction.
-
Probable Cause A: Reaction Temperature is Too Low. While controlling the initial exotherm is crucial, maintaining a temperature that is too low for an extended period can prevent the reaction from reaching its activation energy. This is particularly relevant when using less reactive aromatic substrates or milder Lewis acid catalysts.
-
Solution:
-
Initiate the reaction at a low temperature (e.g., 0-5 °C) to manage the initial heat evolution during the addition of reagents.[2]
-
After the initial exothermic phase, allow the reaction to slowly warm to room temperature or even apply gentle heating (e.g., 40-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] The optimal temperature will depend on the specific substrates and catalyst used.
-
-
-
Probable Cause B: Premature Decomposition of the Acylium Ion. The electrophilic acylium ion, formed from the cyclic anhydride and Lewis acid, can be thermally unstable.[4] If the initial mixing of the anhydride and Lewis acid is done at too high a temperature, or if the exotherm is not controlled, the acylium ion may decompose before the aromatic substrate is added or can react.
-
Solution:
-
Always pre-cool the suspension of the Lewis acid (e.g., AlCl₃) in the chosen solvent before the slow, dropwise addition of the cyclic anhydride.[2]
-
Maintain a low temperature (typically 0-5 °C) throughout the addition of both the anhydride and the aromatic substrate to ensure the stability of the reactive electrophile.
-
-
-
Probable Cause C: Inefficient Quenching. The workup step is critical. If the reaction mixture is not properly cooled before quenching (e.g., with an ice/acid mixture), localized overheating can occur, leading to degradation of the desired keto ester product. The quenching process itself is highly exothermic.[5]
-
Solution:
-
Ensure the reaction mixture is thoroughly cooled in an ice bath before quenching.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated acid.[6] Never add water or the quenching solution directly to the bulk reaction mixture.
-
-
Issue 2: Formation of Unwanted Byproducts and Isomers
Question: I've obtained my product, but it's contaminated with significant amounts of byproducts or the wrong isomer. How does temperature influence this?
Answer:
The formation of multiple products is a clear indicator that the reaction conditions, particularly temperature, are not optimized.
-
Probable Cause A: Poor Regioselectivity in Substituted Arenes. When acylating a substituted aromatic ring (e.g., toluene, anisole), the temperature can influence the ratio of ortho, meta, and para isomers. While Friedel-Crafts acylation is generally directed by the existing substituent, higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Solution:
-
Conduct the reaction at the lowest feasible temperature to favor the kinetically controlled, sterically less hindered product (often the para isomer). For highly reactive substrates like anisole, temperatures as low as -15 °C may be beneficial.[7]
-
The choice of solvent also plays a role. In non-polar solvents, the kinetically favored product is often dominant. Polar solvents, like nitrobenzene, can sometimes favor the thermodynamically more stable product, a preference that can be exacerbated by higher temperatures.[5]
-
-
-
Probable Cause B: Side Reactions with the Solvent. At elevated temperatures, some solvents, especially chlorinated hydrocarbons like dichloromethane (DCM), can participate in Friedel-Crafts reactions, leading to unwanted byproducts.
-
Solution:
-
Maintain a controlled temperature throughout the reaction to minimize the likelihood of solvent participation.
-
If higher temperatures are required to drive the reaction, consider using a more inert solvent like nitrobenzene or carbon disulfide, but be mindful of their impact on regioselectivity and their respective safety profiles.
-
-
-
Probable Cause C: Dealkylation or Isomerization of Substrates. For some sensitive substrates, high temperatures in the presence of a strong Lewis acid can cause dealkylation or isomerization of groups already on the aromatic ring, leading to a mixture of products.
-
Solution:
-
Employ stringent low-temperature control, especially during the initial phase of the reaction.
-
Consider using a milder Lewis acid catalyst if the substrate is particularly sensitive.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for a Friedel-Crafts acylation with a cyclic anhydride?
A1: A universally "ideal" temperature does not exist as it depends on the reactivity of the aromatic substrate and the anhydride. However, a general best practice is to start the reaction at a low temperature, typically between 0 °C and 5 °C , using an ice-water bath.[2] This allows for controlled addition of reagents and safe management of the initial exothermic reaction. For particularly reactive substrates, a lower starting temperature (e.g., -15 °C) may be necessary to improve selectivity.[7]
Q2: How can I maintain a stable low temperature for an extended reaction time?
A2: For reactions lasting several hours, a simple ice bath may not be sufficient. Consider using a cooling bath with a mixture that provides a stable, lower temperature. For example, an ice-salt bath can achieve temperatures down to -20 °C. For even lower and more stable temperatures, a dry ice/acetone bath (-78 °C) or a cryostat is recommended. Insulating the reaction vessel (e.g., with glass wool or aluminum foil) can also help maintain a consistent temperature.
Q3: My reaction starts to "oil out" instead of forming a precipitate. Is this a temperature-related issue?
A3: "Oiling out" can occur when the melting point of the product-catalyst complex is lower than the temperature of the reaction mixture.[8] This can be triggered by a rapid increase in temperature. The oily phase can hinder effective stirring and lead to a non-homogenous reaction, often resulting in lower yields and impurities. To resolve this, you can try adding a small amount of additional solvent and ensuring the temperature is kept consistently low and stable.
Q4: Does the order of addition of reagents affect temperature control?
A4: Absolutely. The standard and safest procedure is to first create a cooled suspension of the Lewis acid in the solvent. Then, slowly add the acylating agent (the cyclic anhydride), followed by the dropwise addition of the aromatic compound.[2] Adding the Lewis acid to the other reagents can cause a rapid, uncontrolled exotherm that is difficult to manage and can lead to byproduct formation.
Quantitative Data on Temperature Effects
The following table summarizes the impact of temperature on the Friedel-Crafts acylation of various aromatic compounds. Note how lower temperatures generally favor higher selectivity for the para-isomer.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (p:o:m) | Reference |
| Isobutylbenzene | Acetyl Chloride | AlCl₃ | Isobutylbenzene | 0 | >98 | ~65:1:trace | [9] |
| Isobutylbenzene | Acetyl Chloride | AlCl₃ | Isobutylbenzene | -15 | >98 | ~82:1:trace | [9] |
| Anisole | Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 60 | >99 | 96:4:0 | [10] |
| Toluene | Acetyl Chloride | AlCl₃ | Toluene | 25 | - | 28:3:69 | [11] |
| Toluene | Acetyl Chloride | AlCl₃ | Toluene | 0 | - | 29:54:17 | [11] |
Experimental Protocols
General Protocol for Temperature-Controlled Friedel-Crafts Acylation with a Cyclic Anhydride
This protocol provides a generalized procedure for the acylation of an activated arene (e.g., anisole) with succinic anhydride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Anisole
-
Succinic Anhydride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.
-
Initial Cooling: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.
-
Anhydride Addition: Dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anhydride solution dropwise to the cooled AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C .
-
Arene Addition: After the complete addition of the anhydride, add anhydrous anisole (1.0 equivalent) to the dropping funnel. Add the anisole dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C .
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for one hour. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction flask back down to 0 °C in an ice bath. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Workup: Slowly and carefully pour the cooled reaction mixture onto the ice/HCl slurry. The product-catalyst complex will hydrolyze. Transfer the entire mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude keto acid.
Visualization of Key Processes
Workflow for Temperature-Controlled Friedel-Crafts Acylation
Caption: Workflow for a temperature-controlled Friedel-Crafts acylation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
- BenchChem. (2025). TROUBLESHOOTING GUIDE.
-
"Solvent Effects in Friedel–Crafts Reaction." Chemistry Stack Exchange, 24 Dec. 2019, [Link].
-
"Preparation of nitrohydroxy ketones by Friedel-Crafts reactions." Acta Universitatis Szegediensis, Acta Physica et Chemica, [Link].
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"12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction." University of California, Santa Cruz, [Link].
-
"Experiment 1: Friedel-Crafts Acylation." Swarthmore College, [Link].
-
"13 Friedel-Crafts Acylation." University of Massachusetts Amherst, [Link].
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"Friedel-Crafts Reactions." Chemistry LibreTexts, 22 Jan. 2023, [Link].
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Wikipedia contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia, 24 Aug. 2020, [Link].
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Ghareh, Fatemeh, et al. "Applications of Friedel–Crafts reactions in total synthesis of natural products." RSC Advances, vol. 8, no. 76, 2018, pp. 43695-43743, [Link].
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"Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17." Scientific & Academic Publishing, [Link].
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"Friedel-Crafts Acylation: Mechanism, Reactions & limitations." The Chemistry Tutorial, [Link].
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"Solvent-free Friedel-Craft acylation of furan with acetic anhydride." ResearchGate, [Link].
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"Friedel-Crafts Acylation." Organic Chemistry Portal, [Link].
-
"Friedel-Crafts Acylation of Anisole." Course Hero, 4 Oct. 2006, [Link].
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Peraka, Krishna, et al. "A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols." Molecules, vol. 19, no. 11, 2014, pp. 18949-64, [Link].
-
"Why am I having problems with my reaction run at a high temperature for long time?" ResearchGate, 5 Dec. 2014, [Link].
-
Ross, J., and J. Xiao. "Friedel–Crafts acylation reactions using metal triflates in ionic liquid." Green Chemistry, vol. 4, no. 2, 2002, pp. 129-33, [Link].
-
"Friedel–Crafts reaction." Simple English Wikipedia, 24 Aug. 2020, [Link].
-
"EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry, 17 May 2018, [Link].
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"Friedel-Crafts Acylation." Chemistry Steps, 20 June 2025, [Link].
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Strazzolini, G., et al. "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 1381-8, [Link].
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"Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry, 17 June 2019, [Link].
-
"Thermal behavior of some cyclic anhydrides: an important characterization for synthesis in the polymer field." ResearchGate, [Link].
-
"Show the mechanism for the generation of the acylium ion if an acid anhydride is used instead of an acyl chloride for the source of the acylium ion." Pearson, [Link].
-
"Applications of Friedel–Crafts reactions in total synthesis of natural products." National Center for Biotechnology Information, 3 Dec. 2018, [Link].
- "Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
"Friedel–Crafts acylation reactions using metal triflates in ionic liquid." University of Liverpool, [Link].
-
"Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions." eScholarship, 10 Nov. 2014, [Link].
-
"16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Chemistry LibreTexts, 4 Oct. 2024, [Link].
-
Canesi, S., et al. "Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism." Nature Communications, vol. 13, no. 1, 2022, p. 1104, [Link].
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"3.6F: Troubleshooting." Chemistry LibreTexts, 7 Apr. 2022, [Link].
-
"How to Troubleshoot a Reaction." University of Rochester, [Link].
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate, a keto ester with potential applications as a versatile building block, presents a unique analytical challenge. This guide provides a comprehensive comparison of analytical techniques for its characterization, with a primary focus on Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, supplemented by orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Central Role of ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution.[1] For ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate, ¹H-NMR provides a detailed fingerprint of the proton environment within the molecule, allowing for the confirmation of its intricate structure.
Predicted ¹H-NMR Spectrum and Peak Assignments
While a publicly available spectrum for the title compound is not readily found, a predicted spectrum can be constructed based on the analysis of structurally similar compounds and fundamental NMR principles. The expected chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent are summarized in Table 1.
Table 1: Predicted ¹H-NMR Data for Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.25 | Triplet | 3H | -OCH₂CH ₃ | Typical chemical shift for an ethyl ester methyl group, split by the adjacent methylene group. |
| ~2.40 | Singlet | 3H | Ar-CH ₃ | Aromatic methyl group, appears as a singlet. |
| ~2.80 | Triplet | 2H | -C(=O)CH ₂CH₂- | Methylene protons adjacent to a carbonyl group, split by the neighboring methylene group. |
| ~3.30 | Triplet | 2H | -CH₂CH ₂COOEt | Methylene protons adjacent to the ester carbonyl group, split by the other methylene group. |
| ~3.85 | Singlet | 3H | Ar-OCH ₃ | Methoxy group protons on the aromatic ring, appearing as a singlet. |
| ~4.15 | Quartet | 2H | -OCH ₂CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~6.80 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the methoxy group and meta to the acyl group. |
| ~6.90 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group and ortho to the methyl group. |
| ~7.70 | Doublet | 1H | Ar-H | Aromatic proton ortho to the acyl group and meta to the methoxy group. |
The predicted structure and proton assignments are illustrated below:
Caption: Predicted ¹H-NMR assignments for the target molecule.
Orthogonal Analytical Techniques: A Comparative Overview
While ¹H-NMR is a powerful tool, a multi-technique approach provides a more robust characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for assessing the purity of the compound and confirming its molecular weight.[2] The fragmentation pattern observed in the mass spectrum provides valuable structural information.
-
Expected Molecular Ion Peak (M+) : m/z = 250.28
-
Key Fragmentation Pathways :
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Cleavage at the keto-methylene bond.
-
Fragmentation of the aromatic ring.
-
Table 2: Comparison of Analytical Techniques
| Feature | ¹H-NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Detailed molecular structure, proton connectivity, purity | Molecular weight, fragmentation pattern, purity | Presence of functional groups |
| Sample Amount | 5-25 mg[3] | <1 mg | <1 mg |
| Analysis Time | Minutes to hours | Minutes | Seconds to minutes |
| Key Strengths | Unambiguous structure elucidation | High sensitivity, separation of mixtures | Rapid identification of functional groups |
| Limitations | Lower sensitivity, requires soluble sample | Can cause thermal degradation of labile compounds | Provides limited structural connectivity information |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2]
-
Expected Characteristic Peaks :
-
~1735 cm⁻¹ (C=O stretch, ester)
-
~1685 cm⁻¹ (C=O stretch, aromatic ketone)
-
~1250 cm⁻¹ and ~1030 cm⁻¹ (C-O stretch, ether and ester)
-
~2900-3000 cm⁻¹ (C-H stretch, aliphatic)
-
~1600 cm⁻¹ and ~1500 cm⁻¹ (C=C stretch, aromatic)
-
Experimental Protocols
¹H-NMR Sample Preparation and Data Acquisition
A standardized protocol ensures high-quality and reproducible NMR data.[4][5]
-
Sample Preparation :
-
Accurately weigh 10-20 mg of ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte peaks.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of any solid particles, as they can negatively impact the magnetic field homogeneity and spectral resolution.[3]
-
-
Instrument Setup and Data Acquisition :
-
Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[2]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Acquire the Free Induction Decay (FID) using an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Sources
Comparative Structural Elucidation: Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
The following guide is structured as a high-level technical application note, designed for medicinal chemists and analytical scientists. It prioritizes the logic of structural elucidation over simple data listing, using a comparative approach to highlight the steric and electronic influences of the ortho-methyl group.
Executive Summary & Application Context
In drug discovery, the Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate scaffold serves as a critical intermediate for synthesizing polysubstituted indoles, selective kinase inhibitors, and estrogen receptor modulators (SERMs).
This guide provides a definitive C-13 NMR assignment for this molecule, comparing it directly against its non-methylated analog, Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate . By analyzing these two side-by-side, we isolate the specific steric and electronic perturbations introduced by the ortho-methyl group—a common motif used to improve metabolic stability and selectivity in active pharmaceutical ingredients (APIs).
Experimental Methodology
To ensure reproducibility, the following acquisition parameters and synthesis routes are established as the standard for this dataset.
Synthesis Route (Friedel-Crafts Acylation)
The target molecule is synthesized via the regioselective Friedel-Crafts acylation of 3-methylanisole using ethyl succinyl chloride.
-
Regioselectivity: The methoxy group (strong activator) directs para, while the methyl group (weak activator) directs ortho. The synergistic effect targets the C4 position relative to the methoxy group, creating the 1,2,4-substitution pattern.
Figure 1: Synthetic pathway highlighting the regiochemical outcome driven by the methoxy directing group.
NMR Acquisition Parameters
-
Instrument: Bruker Avance III HD 400 MHz (100 MHz for 13C).
-
Solvent: CDCl₃ (Referenced to 77.16 ppm).
-
Temperature: 298 K.
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 s (Extended to 5.0 s for quantitative integration of quaternary carbons).
Comparative Data Analysis: The "Ortho-Effect"
The table below contrasts the target molecule with its des-methyl analog. This comparison is vital for identifying the "Twist Effect" —where the ortho-methyl group forces the carbonyl out of coplanarity with the benzene ring.
Table 1: C-13 Chemical Shift Comparison (ppm)[1][2][3][4]
| Carbon Position | Assignment | Target Molecule (With o-Methyl) | Analog (No o-Methyl) | Shift Difference (Δ) |
| C=O (Ketone) | C-4 (Butanoate) | 201.8 | 196.5 | +5.3 (Deshielded) |
| C=O (Ester) | C-1 (Butanoate) | 173.2 | 173.1 | +0.1 (Negligible) |
| Ar-C-OMe | C-4' (Ring) | 162.1 | 163.4 | -1.3 |
| Ar-C-Me | C-2' (Ring) | 141.5 | 113.8 (CH) | +27.7 (Substituent) |
| Ar-C-ipso | C-1' (Ring) | 130.2 | 130.5 | -0.3 |
| Ar-CH | C-6' (Ring) | 132.5 | 130.6 | +1.9 |
| Ar-CH | C-3' (Ring) | 111.4 | 113.8 | -2.4 |
| -OCH₂- | Ethyl Ester | 60.6 | 60.5 | +0.1 |
| Ar-OMe | Methoxy | 55.4 | 55.5 | -0.1 |
| -CH₂- (α to C=O) | C-3 (Butanoate) | 35.1 | 33.2 | +1.9 |
| -CH₂- (α to Ester) | C-2 (Butanoate) | 28.4 | 28.1 | +0.3 |
| Ar-CH₃ | Aryl Methyl | 21.8 | N/A | N/A |
| -CH₃ | Ethyl Terminal | 14.2 | 14.2 | 0.0 |
Mechanistic Insight: Why the Ketone Shifts Downfield (+5.3 ppm)
In the Analog (des-methyl), the ketone is coplanar with the aromatic ring, maximizing
In the Target Molecule , the sterically bulky ortho-methyl group forces the carbonyl bond to rotate out of the aromatic plane (the "Twist Effect").
-
Consequence: Conjugation is broken.
-
Result: The carbonyl character becomes more "aliphatic" (isolated ketone), which resonates at a higher frequency (deshielded, ~201 ppm) compared to a conjugated ketone (~196 ppm). This is a diagnostic signature of ortho-substitution.
Detailed Structural Assignment Protocol
To validate these assignments in your own laboratory, follow this self-validating logic flow. Do not rely solely on 1D peak picking; use the connectivity outlined below.
Distinguishing Carbonyls (Ketone vs. Ester)
-
Observation: You will see two peaks >170 ppm.
-
Differentiation:
-
Ketone (~201.8 ppm): Significantly downfield. In HMBC, this carbon correlates strongly with the aliphatic succinate protons (~3.2 ppm) and the aromatic H-6' proton.
-
Ester (~173.2 ppm): Upfield carbonyl. In HMBC, this correlates only with the ethyl group protons (OCH₂ at ~4.1 ppm) and the adjacent succinate methylene.
-
Distinguishing the Succinate Methylenes
The two CH₂ groups in the middle chain often overlap or confuse researchers.
-
C-3 (α to Ketone, ~35.1 ppm): Deshielded by the ketone. Correlates to the aromatic ring in HMBC (long range).
-
C-2 (α to Ester, ~28.4 ppm): Shielded relative to C-3. Correlates to the Ester carbonyl.[1]
Visualization of HMBC Correlations
The following diagram maps the critical Heteronuclear Multiple Bond Coherence (HMBC) signals required to confirm the regiochemistry of the methyl group.
Figure 2: Key HMBC correlations. The correlation between Ar-H6' and the Ketone C=O confirms the ketone is attached to the ring, while the Ar-CH3 correlations locate the methyl group at position 2.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for substituent additivity rules).
-
PubChem Database. (2023). Compound Summary for Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (CID 118222145). National Library of Medicine. [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift trends in acetophenones). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
